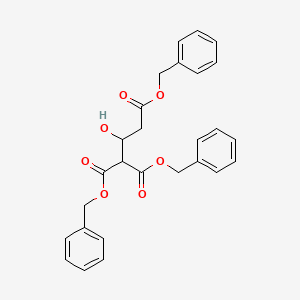
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate is an organic compound with the molecular formula C27H26O7 and a molecular weight of 462.49 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate can be synthesized through the esterification of 2-Hydroxypropane-1,1,3-tricarboxylic acid with benzyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides.
Aplicaciones Científicas De Investigación
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors, particularly those targeting Human Histone Deacetylase (HDAC), which has implications in cancer research.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate involves its conversion to active metabolites that inhibit HDAC enzymes. These enzymes play a crucial role in regulating gene expression by modifying histones, and their inhibition can lead to the reactivation of tumor suppressor genes, thereby exerting anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Citric Acid:
Isocitric Acid: 1-Hydroxypropane-1,2,3-tricarboxylic acid, another tricarboxylic acid involved in the citric acid cycle.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, used in the citric acid cycle.
Uniqueness
Tribenzyl 2-Hydroxypropane-1,1,3-tricarboxylate is unique due to its specific structure and its role as an intermediate in the synthesis of HDAC inhibitors. Unlike citric acid and its derivatives, which are primarily involved in metabolic pathways, this compound is used in targeted therapeutic research .
Propiedades
Fórmula molecular |
C27H26O7 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
tribenzyl 2-hydroxypropane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C27H26O7/c28-23(16-24(29)32-17-20-10-4-1-5-11-20)25(26(30)33-18-21-12-6-2-7-13-21)27(31)34-19-22-14-8-3-9-15-22/h1-15,23,25,28H,16-19H2 |
Clave InChI |
HBISPYZHZZSSMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CC(C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
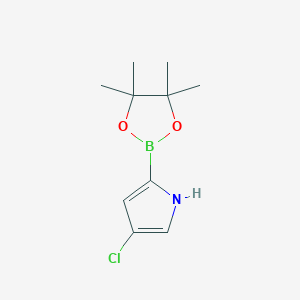
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
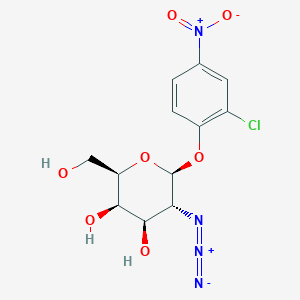

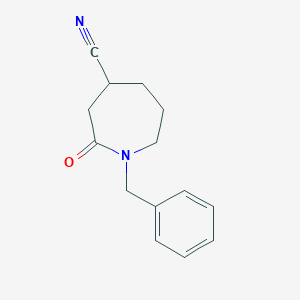
![5-Bromo-6-[(4-ethylmorpholin-3-yl)methoxy]pyridine-3-sulfonamide](/img/structure/B13847903.png)


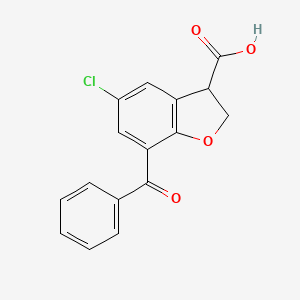
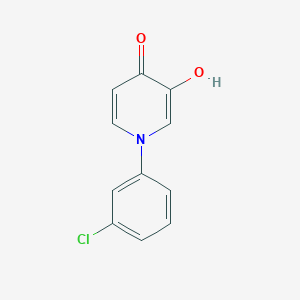
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)

